molecular formula C6H6N4O B14623904 Pyridine, 2-azido-4-methyl-, 1-oxide CAS No. 57097-31-1

Pyridine, 2-azido-4-methyl-, 1-oxide

Cat. No.: B14623904
CAS No.: 57097-31-1
M. Wt: 150.14 g/mol
InChI Key: TUXOIIMLKIUMGB-UHFFFAOYSA-N
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Description

General Context of Pyridine (B92270) N-Oxides in Advanced Organic Synthesis

Pyridine N-oxides, first reported by Meisenheimer in 1926, are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in the pyridine ring. nih.govwikipedia.org This N-oxidation significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack. The N-oxide functional group acts as an internal activating group, directing substitution to the C2 and C4 positions. This feature has been extensively exploited in the synthesis of a wide array of substituted pyridines that would be otherwise difficult to access. google.com

In contemporary organic synthesis, pyridine N-oxides serve as versatile intermediates. researchgate.net Their ability to be readily deoxygenated back to the parent pyridine allows for their use as a temporary activating and directing group. Furthermore, the N-oxide moiety can influence the stereochemical outcome of reactions and participate in various cycloaddition and rearrangement reactions. arkat-usa.org The unique reactivity profile of pyridine N-oxides has cemented their position as valuable building blocks in the construction of complex molecules, including pharmaceuticals and functional materials. nih.gov

Strategic Importance of Azide (B81097) Functionality in Contemporary Chemical Transformations

The azide group (-N₃) is a compact, high-energy functional group that has become indispensable in modern chemical synthesis. mdpi.com Its strategic importance stems from its diverse reactivity, allowing for a wide range of chemical transformations. Organic azides are key participants in several "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,2,3-triazoles. This reaction's reliability and broad functional group tolerance have made it a cornerstone in drug discovery, bioconjugation, and materials science.

Beyond cycloadditions, the azide group can be reduced to a primary amine, serving as a masked amino group. It can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in C-H insertion and cyclization reactions. researchgate.net This diverse reactivity makes the azide a powerful tool for introducing nitrogen into organic molecules and for the construction of complex heterocyclic systems.

Historical Trajectories and Key Developments in Azidopyridine N-Oxide Research

The exploration of pyridine N-oxide chemistry began in the early 20th century, with initial studies focusing on their synthesis and basic reactivity. nih.gov The investigation of azidopyridines followed, with early work establishing fundamental synthetic routes and exploring their decomposition pathways. wur.nl The confluence of these two areas, leading to the study of azidopyridine N-oxides, represents a more specialized field of inquiry.

Early research into azidopyridine N-oxides was often driven by the desire to understand the interplay between the N-oxide and azide functionalities and to synthesize novel heterocyclic systems. researchgate.net A significant aspect of this research has been the study of the azide-tetrazole tautomerism, an equilibrium between the open-chain azide form and a fused tetrazole ring system. This equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature. rsc.orgscripps.edunih.gov More recent developments have been spurred by the broader applications of azides in click chemistry and as precursors to nitrenes for C-H functionalization. While specific historical milestones for "Pyridine, 2-azido-4-methyl-, 1-oxide" are not extensively documented, the general progress in the synthesis and understanding of azidopyridine N-oxides provides the foundation for its study. researchgate.net

Synthesis and Properties of 2-Azido-4-methylpyridine 1-oxide

While specific literature detailing the synthesis and properties of "this compound" is limited, its preparation can be inferred from established methods for analogous compounds. Two primary synthetic routes are plausible: nucleophilic substitution of a suitable precursor and diazotization of an amino derivative.

Plausible Synthetic Routes:

From 2-Chloro-4-methylpyridine (B103993) 1-oxide: A common method for introducing an azide group onto a pyridine ring is through the nucleophilic substitution of a halide. The synthesis would first involve the N-oxidation of 4-methylpyridine (B42270) to 4-methylpyridine 1-oxide. Subsequent chlorination at the 2-position, for example using phosphorus oxychloride, would yield 2-chloro-4-methylpyridine 1-oxide. acs.org This intermediate could then be reacted with an azide source, such as sodium azide, in a suitable solvent to afford the desired 2-azido-4-methylpyridine 1-oxide.

From 2-Amino-4-methylpyridine (B118599) 1-oxide: An alternative approach involves the diazotization of an amino-substituted precursor. This would begin with the synthesis of 2-amino-4-methylpyridine, which is then oxidized to 2-amino-4-methylpyridine 1-oxide. The amino group can then be converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent treatment of the diazonium salt with sodium azide would lead to the formation of 2-azido-4-methylpyridine 1-oxide.

Expected Properties:

The physical and spectroscopic properties of 2-azido-4-methylpyridine 1-oxide can be predicted based on data from similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Appearance Likely a solid at room temperature
IR Spectroscopy Characteristic azide stretch (νN₃) around 2100-2150 cm⁻¹
¹H NMR Spectroscopy Signals corresponding to the pyridine ring protons and the methyl group, with chemical shifts influenced by the electron-withdrawing nature of the azide and N-oxide groups.
¹³C NMR Spectroscopy Resonances for the pyridine ring carbons and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.

Key Reactions and Transformations

The reactivity of 2-azido-4-methylpyridine 1-oxide is dictated by the interplay of its three key functional components: the pyridine N-oxide moiety, the azide group, and the methyl substituent.

Azide-Tetrazole Tautomerism:

A fundamental aspect of the chemistry of 2-azidopyridines is the existence of an equilibrium between the azide form and a fused tetrazole ring, in this case, 5-methyl- researchgate.netrsc.orgacs.orgnih.govtetrazolo[1,5-a]pyridine (B153557) 3-oxide.

This equilibrium is known to be sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. Electron-withdrawing groups tend to favor the azide form, while electron-donating groups and more polar solvents can shift the equilibrium towards the tetrazole isomer. rsc.orgscripps.edunih.gov

Reactions Involving the Azide Group:

Cycloaddition Reactions: The azide functionality is expected to readily participate in [3+2] cycloaddition reactions. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. This "click" reaction is a powerful tool for linking the 2-azido-4-methylpyridine 1-oxide scaffold to other molecules.

Reduction to Amine: The azide group can be reduced to the corresponding amine, 2-amino-4-methylpyridine 1-oxide, using various reducing agents such as catalytic hydrogenation or Staudinger reduction conditions (triphenylphosphine followed by hydrolysis). This transformation provides a route to amino-substituted pyridine N-oxides.

Nitrene Formation: Thermal or photochemical decomposition of the azide leads to the extrusion of dinitrogen and the formation of a highly reactive nitrene intermediate. This nitrene can undergo a variety of subsequent reactions, including intramolecular cyclization or intermolecular C-H insertion, offering pathways to novel heterocyclic structures. researchgate.net

Reactions Involving the Pyridine N-oxide Moiety:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57097-31-1

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-azido-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6N4O/c1-5-2-3-10(11)6(4-5)8-9-7/h2-4H,1H3

InChI Key

TUXOIIMLKIUMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Preparative Pathways for Pyridine, 2 Azido 4 Methyl , 1 Oxide

Synthetic Routes to the Substituted Pyridine (B92270) N-Oxide Scaffold

The foundational step in the synthesis of the target molecule is the preparation of the 4-methylpyridine (B42270) N-oxide core. The most common and direct method for this transformation is the oxidation of the corresponding pyridine derivative. arkat-usa.org Various oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective.

A typical laboratory-scale synthesis involves the oxidation of 4-methylpyridine (also known as γ-picoline) using reagents such as hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

PrecursorOxidizing AgentProductReference
4-MethylpyridineHydrogen Peroxide/Acetic Acid4-Methylpyridine 1-oxide arkat-usa.org
4-Methylpyridinem-Chloroperoxybenzoic Acid (m-CPBA)4-Methylpyridine 1-oxide arkat-usa.org

The choice of oxidizing agent can be influenced by the presence of other functional groups on the pyridine ring to ensure chemoselectivity. For instance, hydrogen peroxide in acetic acid is a cost-effective and widely used method. orgsyn.org

Introduction of the Azido (B1232118) Group onto the Pyridine N-Oxide Core

With the 4-methylpyridine 1-oxide scaffold in hand, the next critical step is the introduction of the azido group at the 2-position of the pyridine ring. Several strategies can be employed to achieve this, primarily involving the conversion of a suitable precursor at the C2-position.

A prevalent and effective method for introducing an azido group onto an aromatic ring is through the nucleophilic aromatic substitution (SNAr) of a halogen substituent. researchgate.net In the context of pyridine N-oxides, the N-oxide group activates the C2 and C4 positions towards nucleophilic attack. scripps.edu This makes the displacement of a halogen at the 2-position a feasible synthetic route.

The synthesis would first require the halogenation of 4-methylpyridine 1-oxide at the 2-position. This can be achieved using various halogenating agents. For example, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl3) or a mixture of oxalyl chloride and triethylamine. researchgate.netresearchgate.net Once the 2-halo-4-methylpyridine 1-oxide is obtained, it can be reacted with an azide (B81097) source, such as sodium azide (NaN3), to yield the desired 2-azido-4-methylpyridine 1-oxide.

A relevant example of this type of reaction is the synthesis of 2,6-diazidotrichloropyridine N-oxide from pentachloropyridine (B147404) N-oxide by reaction with sodium azide in aqueous acetone. researchgate.net This demonstrates the viability of displacing chloro substituents with azide ions on a pyridine N-oxide ring.

Reaction Scheme:

4-Methylpyridine 1-oxide + Halogenating Agent → 2-Halo-4-methylpyridine 1-oxide

2-Halo-4-methylpyridine 1-oxide + NaN3 → 2-Azido-4-methylpyridine 1-oxide

PrecursorReagentsProduct
2-Chloro-4-methylpyridine (B103993) 1-oxideSodium Azide (NaN3)Pyridine, 2-azido-4-methyl-, 1-oxide
2-Bromo-4-methylpyridine 1-oxideSodium Azide (NaN3)This compound

An alternative pathway to the azido group involves a diazo-transfer reaction from a corresponding amino-substituted precursor. This would necessitate the synthesis of 2-amino-4-methylpyridine (B118599) 1-oxide. The synthesis of 2-aminopyridine (B139424) N-oxides can be accomplished through various methods, including the amination of pyridine N-oxides. semanticscholar.orgnih.govbohrium.com For instance, Yin et al. developed a one-pot process to convert pyridine N-oxides to 2-aminopyridines using t-BuNH2 and Ts2O. semanticscholar.org

Once 2-amino-4-methylpyridine 1-oxide is prepared, it can potentially undergo a diazo-transfer reaction to introduce the azido functionality. This reaction typically involves treating the amine with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN3) or by diazotization followed by reaction with an azide source. While the use of nitrous oxide as a diazo transfer reagent has been explored for certain substrates, its application in this specific synthesis is not well-documented. nih.gov

Further synthetic strategies could involve the functionalization of the pyridine N-oxide ring at the 2-position with a group that can be subsequently converted to an azide. This could include, for example, the introduction of a nitro group and its subsequent reduction to an amine, as described in the synthesis of 2-methyl-4-aminopyridine-N-oxide from 2-methyl-4-nitropyridine-N-oxide. prepchem.com Although this example pertains to the 4-position, similar chemistry could potentially be applied to the 2-position. The resulting 2-amino-4-methylpyridine 1-oxide would then serve as a precursor for the diazo-transfer reaction mentioned previously.

Regioselective Synthesis of this compound and its Derivatives

The regioselectivity of the substitution on the pyridine N-oxide ring is a critical aspect of the synthesis. The N-oxide group directs nucleophilic attack primarily to the C2 and C4 positions. scripps.edu In the case of 4-methylpyridine 1-oxide, the C4 position is blocked by the methyl group, thus favoring substitution at the C2 (and C6) position. This inherent reactivity simplifies the regioselective introduction of a halogen or other functional group at the desired 2-position.

The challenge of achieving regioselectivity in pyridine functionalization has been a significant area of research. chemrxiv.org For the synthesis of the target compound, the directing effect of the N-oxide group is advantageous in achieving the desired 2-substituted isomer.

Advanced Synthetic Techniques and Methodological Innovations

While classical synthetic methods form the basis for the preparation of "this compound," advancements in synthetic organic chemistry offer potential for more efficient and selective routes. Transition metal-catalyzed cross-coupling reactions, for instance, have been extensively used for the functionalization of pyridine N-oxides. researchgate.net Although not directly applied to azidation, these methods could be adapted for the introduction of precursor functionalities at the 2-position.

Furthermore, innovations in C-H activation strategies could provide more direct routes to functionalized pyridine N-oxides, potentially bypassing the need for pre-halogenated intermediates. researchgate.net The development of novel diazo-transfer reagents and conditions could also enhance the efficiency and safety of converting aminopyridine N-oxides to their corresponding azido derivatives.

Continuous Flow Synthesis Paradigms

Continuous flow technology presents a significant advancement in the synthesis of energetic materials like azides, offering enhanced safety, precise control over reaction parameters, and scalability. The synthesis of this compound in a continuous flow setup can be envisioned through a two-step process, starting from the commercially available 4-methylpyridine.

The initial step involves the N-oxidation of 4-methylpyridine. In a continuous flow paradigm, this can be achieved by pumping a solution of 4-methylpyridine in a suitable solvent, such as acetic acid or a chlorinated solvent, to a T-mixer where it is combined with an oxidizing agent, like hydrogen peroxide or a peroxy acid. The reaction mixture would then flow through a heated reactor coil to ensure complete conversion.

The subsequent and more critical step is the introduction of the azide functionality. A plausible route involves the conversion of the N-oxide to a 2-halopyridine-N-oxide, for instance, 2-chloro-4-methylpyridine-1-oxide, by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). chemtube3d.com This intermediate can then undergo nucleophilic substitution with an azide source.

In a continuous flow setup, the solution of the 2-halopyridine-N-oxide intermediate would be mixed with a solution of an azide salt, such as sodium azide, in a suitable solvent. tutorchase.commasterorganicchemistry.com The use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of a recyclable catalyst like Amberlyst-15 has also been reported for direct azidation of alcohols in a continuous flow system, highlighting a potential alternative azide source. nih.govorganic-chemistry.org The mixture would then pass through a heated reactor coil to facilitate the substitution reaction. The inherent safety of microreactors in handling potentially explosive azides makes continuous flow a particularly attractive methodology. mtak.hu

Table 1: Illustrative Parameters for Continuous Flow Azidation of a Halogenated Pyridine N-Oxide Derivative

ParameterValueReference
Reactant 12-Chloro-4-methylpyridine-1-oxide chemtube3d.com
Reactant 2Sodium Azide (NaN₃) tutorchase.commasterorganicchemistry.com
SolventDimethylformamide (DMF) tutorchase.com
Temperature80-120 °C tutorchase.com
Residence Time10-30 minutes nih.govorganic-chemistry.org
Catalyst(Not specified for this reaction)

Note: The data in this table is illustrative and based on general principles of continuous flow azidation and nucleophilic aromatic substitution. Specific parameters would require experimental optimization for the target compound.

Metal-Free Catalysis and Reaction Conditions

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact and potential for metal contamination in the final product. For the synthesis of this compound, a metal-free approach would focus on both the N-oxidation and the subsequent azidation step.

The N-oxidation of 4-methylpyridine is commonly achieved using metal-free oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, peracetic acid) or a combination of hydrogen peroxide and a carboxylic acid. These reactions proceed under mild conditions and avoid the use of metal catalysts.

The crucial azidation step, involving the nucleophilic substitution of a leaving group at the 2-position of the pyridine N-oxide ring, can also be conducted under metal-free conditions. The reaction of a 2-halopyridine N-oxide with an azide salt like sodium azide is an inherent metal-free process. The azide ion (N₃⁻) is a potent nucleophile that readily displaces halides from activated aromatic rings, such as the 2-position of a pyridine N-oxide. masterorganicchemistry.com The activation of the pyridine ring by the N-oxide functionality is key to facilitating this substitution without the need for a metal catalyst. chemtube3d.com

Recent advancements in metal-free functionalization of pyridines further support the feasibility of such an approach. jiaolei.group While direct metal-free C-H azidation of pyridine N-oxides is still an emerging field, the established nucleophilic aromatic substitution pathway provides a robust and efficient metal-free route.

Table 2: Representative Metal-Free Reaction Conditions for Nucleophilic Azidation

ReactantReagentSolventTemperature (°C)Yield (%)Reference
2-Chloropyridine derivativeSodium Azide (NaN₃)Dimethyl Sulfoxide (B87167) (DMSO)100High tutorchase.commasterorganicchemistry.com
2-Fluoropyridine derivativeSodium Azide (NaN₃)Acetonitrile80Good researchgate.net

Note: This table presents typical conditions for metal-free nucleophilic aromatic substitution of halopyridines with azide, which are applicable to the synthesis of the target compound from a suitable 2-halo-4-methylpyridine-1-oxide precursor.

Reactivity Profiles and Mechanistic Investigations of Pyridine, 2 Azido 4 Methyl , 1 Oxide

Reactions Governed by the Azido (B1232118) Group

The reactivity of Pyridine (B92270), 2-azido-4-methyl-, 1-oxide is predominantly influenced by the azido group, which engages in a unique set of chemical transformations. These reactions are fundamental to the compound's utility in synthetic chemistry.

Azido-Tetrazole Tautomerism and Conformational Dynamics

A significant characteristic of 2-azidopyridines is their existence in equilibrium with a cyclic tetrazole isomer. This reversible intramolecular cyclization is a classic example of ring-chain tautomerism.

The equilibrium between the linear azido form and the fused tetrazole ring is a dynamic process. researchgate.net For 2-azidopyridine (B1249355) derivatives, this equilibrium involves the formation of a tetrazolo[1,5-a]pyridine (B153557) structure. The position of this equilibrium is sensitive to various factors, including the solvent environment and temperature. mdpi.com

Studies on related azidopurine nucleosides have utilized 1H NMR spectroscopy to investigate this tautomerism, as the proton resonances for the two forms are typically well-resolved and diagnostic. nih.gov Generally, the tetrazole tautomer becomes more dominant in more polar solvents. mdpi.com Thermodynamic values for this equilibrium in similar systems show a preference for the tetrazole form, with negative Gibbs free energy changes (ΔG). mdpi.com

Table 1: Factors Influencing Azido-Tetrazole Tautomerism

Factor Influence on Equilibrium
Solvent Polarity Increased polarity favors the tetrazole form. mdpi.com
Temperature Elevated temperatures tend to shift the equilibrium toward the azido form. mdpi.com
Substituents Electronic effects of substituents on the pyridine ring can alter the preference. mdpi.com

| Physical State | The dominant tautomer can differ between the solid state and in solution. |

The balance of the azido-tetrazole tautomerism is delicately influenced by both electronic and steric effects of substituents on the pyridine ring. mdpi.com Electron-withdrawing groups on the ring system can stabilize the azido form, while electron-donating groups may favor the tetrazole structure. The N-oxide group in "Pyridine, 2-azido-4-methyl-, 1-oxide" acts as an electron-donating group through resonance, which would be expected to favor the tetrazolo[1,5-a]pyridine N-oxide tautomer.

The steric hindrance from the methyl group at the 4-position is generally not considered significant enough to dramatically shift the equilibrium. However, in more sterically crowded systems, such factors can play a more pronounced role in determining the favored tautomer.

Cycloaddition Reactions

The azido group of this compound serves as a 1,3-dipole, making it an excellent participant in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent reaction in this class. wikipedia.orgsphinxsai.com The copper(I)-catalyzed version of this reaction (CuAAC) is a key example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgwikipedia.org

This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction can be carried out under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups. organic-chemistry.org Various copper sources can be used as catalysts, including copper(I) salts and copper(II) salts with a reducing agent, as well as copper nanoparticles. nih.govnih.gov In contrast, ruthenium-catalyzed cycloadditions (RuAAC) lead to the formation of the 1,5-regioisomer. wikipedia.org

Table 2: Comparison of Thermal and Catalyzed Azide-Alkyne Cycloadditions

Reaction Type Conditions Regioselectivity Reaction Rate
Thermal Huisgen Cycloaddition Elevated temperatures organic-chemistry.org Mixture of 1,4- and 1,5-isomers organic-chemistry.org Slow organic-chemistry.org
Copper(I)-Catalyzed (CuAAC) Room temperature, often in aqueous media organic-chemistry.org Predominantly 1,4-isomer wikipedia.orgorganic-chemistry.org Highly accelerated organic-chemistry.org

| Ruthenium-Catalyzed (RuAAC) | Varies | Predominantly 1,5-isomer wikipedia.org | Accelerated |

While intermolecular cycloadditions are more common, the azido group can also undergo intramolecular reactions if a suitable dipolarophile is present within the same molecule. These reactions are powerful tools for the construction of fused ring systems. For an intramolecular cycloaddition to occur with this compound, a side chain containing a double or triple bond would need to be introduced at an appropriate position on the pyridine ring. Such reactions can lead to the formation of novel polycyclic heterocyclic systems.

Reduction Chemistry of the Azido Moiety

The azido group (–N₃) of this compound is readily transformed into an amino group (–NH₂) through various reductive pathways. These methods are fundamental in synthetic chemistry for accessing the corresponding amine, a versatile building block for more complex molecules.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of azides to their corresponding primary amines. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism is well-established for similar aromatic azides.

The reaction proceeds by the adsorption of the azide and hydrogen onto the catalyst surface. Commonly used catalysts include platinum- or palladium-based systems, such as platinum on alumina (B75360) (Pt/Al₂O₃). The controlled addition of hydrogen leads to the sequential reduction of the azido group and the extrusion of nitrogen gas (N₂), yielding the primary amine. An operationally simple procedure for similar transformations involves platinum-catalyzed partial hydrogenation, which can be fine-tuned to prevent over-reduction of other functional groups. chemrxiv.org

Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Azides

Parameter Typical Conditions
Catalyst Platinum on Alumina (Pt/Al₂O₃), Palladium on Carbon (Pd/C)
Reducing Agent Hydrogen Gas (H₂)
Solvent Dimethyl sulfoxide (B87167) (DMSO), n-butylamine
Pressure Atmospheric

| Product | 2-amino-4-methylpyridine (B118599) 1-oxide |

The Staudinger reduction offers a mild alternative to catalytic hydrogenation for converting azides to amines. organic-chemistry.org This two-step reaction begins with the treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.orgchemeurope.com This initial step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, leading to the formation of a phosphazide, which then loses dinitrogen (N₂) to yield the iminophosphorane. organic-chemistry.org

This iminophosphorane intermediate is relatively stable but can be readily hydrolyzed upon aqueous workup to produce the corresponding primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. nih.gov The reaction typically proceeds in high yield with few structural limitations on the azide. alfa-chemistry.com

Table 2: Staudinger Reaction Details

Step Reactants Intermediate/Product Byproduct
1. Iminophosphorane Formation This compound + Triphenylphosphine N-(4-methyl-1-oxido-2-pyridinyl)-P,P,P-triphenylphosphine imide Nitrogen (N₂)

| 2. Hydrolysis | Iminophosphorane + Water (H₂O) | 2-amino-4-methylpyridine 1-oxide | Triphenylphosphine oxide |

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of azidopyridines is characterized by the initial loss of a nitrogen molecule, which is the rate-limiting step. researchgate.net This process results in the formation of a highly reactive nitrene intermediate. For this compound, this would generate 4-methyl-2-nitrenopyridine 1-oxide.

Studies on related compounds, such as 2-methylpyridine (B31789) N-oxide, show that thermal decomposition occurs at elevated temperatures (190°C to 220°C) and can be accelerated by catalysts. researchgate.net The decomposition is often accompanied by the production of significant amounts of non-condensable gases. researchgate.net The subsequent reactions of the generated nitrene are complex and can lead to the formation of polymeric, amorphous substances containing polyconjugated fragments. researchgate.net The specific decomposition products for this compound would depend on the reaction conditions, but the primary pathway is initiated by the extrusion of N₂.

Photochemical Transformations and Rearrangements

Photolysis provides an alternative pathway to generate reactive intermediates from this compound. Irradiation with ultraviolet (UV) light can induce the cleavage of the azido group, leading to unique transformations and rearrangements.

Upon photolysis, organic azides typically undergo denitrogenation (loss of N₂) to produce a highly reactive nitrene species. nsf.gov In the case of this compound, irradiation would lead to the formation of 4-methyl-2-nitrenopyridine 1-oxide. Studies on the analogous 4-azidopyridine-1-oxide show that laser flash photolysis yields the corresponding triplet nitrene as the dominant reactive intermediate. nih.govresearchgate.net

Nitrenes are highly reactive and typically have very short lifetimes at room temperature. nsf.gov The fate of the generated nitrene is dependent on its electronic state (singlet or triplet) and the surrounding environment. The triplet state is often more stable and can undergo different reactions compared to the singlet state. For 4-nitrenopyridine 1-oxide, the triplet nitrene dominates the subsequent chemistry. nih.govnih.gov

The nitrene intermediates generated during photolysis can undergo various subsequent reactions. One common pathway is the dimerization of the nitrene to form an azo compound. For instance, 4-nitrenopyridine 1-oxide is known to yield azo-dimer products exclusively. nih.gov This dimerization can occur through the self-reaction of two nitrene molecules or via the reaction of a nitrene molecule with a molecule of the parent azide. nih.gov

Therefore, the photolysis of this compound is expected to produce the corresponding azo-dimer, (E/Z)-bis(4-methyl-1-oxido-2-pyridinyl)diazene. The formation of azoxy species is also a possibility, arising from the reaction of the nitrene with the N-oxide functionality of another molecule, though this is often a minor pathway compared to azo-dimer formation.

Table 3: Summary of Photochemical Products

Intermediate Subsequent Reaction Product(s)
4-methyl-2-nitrenopyridine 1-oxide (Triplet state) Dimerization (E/Z)-bis(4-methyl-1-oxido-2-pyridinyl)diazene

Reactions Involving the Pyridine N-Oxide Moiety

The N-oxide function dramatically alters the reactivity of the pyridine ring compared to its parent pyridine. The N-O bond is highly polar, with a positive charge on the nitrogen and a negative charge on the oxygen. This makes the oxygen atom a nucleophilic and basic center, while simultaneously influencing the electron density of the pyridine ring. bhu.ac.in

N-Oxygen Reactivity and Coordination Interactions

The oxygen atom of the N-oxide group is a primary site for electrophilic attack and coordination. It can act as a hydrogen bond acceptor and as a ligand for various metal centers. In the case of 2-azido-4-methyl-, 1-oxide, the oxygen atom would be expected to coordinate with Lewis acids and transition metals.

For instance, studies on the related 4-methylpyridine (B42270) N-oxide have shown its capability to form coordination compounds with metal halides like tin(II) chloride. In these structures, the oxygen atom of the N-oxide acts as a Lewis base, coordinating to the tin center. nih.govnih.gov Depending on the stoichiometry, it can act as a monodentate ligand or as a bridging ligand to form coordination polymers. nih.gov It is plausible that 2-azido-4-methylpyridine, 1-oxide would exhibit similar coordinating behavior, forming complexes with various metal ions.

Table 1: Predicted Coordination Behavior of this compound

Interacting Species Expected Interaction Type Potential Product
Protic Acids (e.g., HCl) Protonation Pyridinium salt
Lewis Acids (e.g., BF₃) Coordination Lewis acid-base adduct

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The N-oxide group significantly activates the pyridine ring for electrophilic substitution, particularly at the 4-position, by donating electron density through resonance. bhu.ac.in Simultaneously, it deactivates the ring towards nucleophilic attack compared to pyridine itself, but when substitution does occur, it is directed to the 2- and 4-positions.

Electrophilic Substitution: For the parent 2-methylpyridine N-oxide, electrophilic nitration occurs readily at the 4-position to yield 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov Therefore, in the target molecule, the 4-position is already occupied by a methyl group. The 2-position is occupied by the azido group. Electrophilic attack would likely be directed to the remaining positions (3, 5, or 6), though the combined electronic effects of the N-oxide, azido, and methyl groups would make the precise outcome dependent on reaction conditions.

Nucleophilic Substitution: Pyridine N-oxides can undergo nucleophilic substitution if a good leaving group is present at the 2- or 4-position. In the target molecule, the azido group at the C-2 position could potentially act as a leaving group, although this would compete with other possible reactions of the azide itself. More commonly, activation of the N-oxide oxygen with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640) introduces a good leaving group on the oxygen, facilitating nucleophilic attack at the 2- and 4-positions. bhu.ac.in

Deoxygenation and Re-oxidation Processes

The removal of the oxygen atom from the N-oxide is a common and synthetically useful reaction, often employed after the N-oxide has been used to direct substitution on the ring. bhu.ac.in

Deoxygenation: This can be achieved using various reducing agents. Common reagents include trivalent phosphorus compounds (e.g., PCl₃, PPh₃), metals (e.g., Fe, Zn), or catalytic hydrogenation. This process would convert 2-azido-4-methylpyridine, 1-oxide back to 2-azido-4-methylpyridine.

Re-oxidation: The parent amine, 2-azido-4-methylpyridine, could theoretically be re-oxidized to the N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.in However, as noted, the presence of the azido group complicates this transformation. Research on the N-oxidation of 4-azido-2-picoline suggests that the azido group itself can react under these oxidative conditions, leading to decomposition and the formation of azoxy compounds instead of the desired N-oxide. abertay.ac.uk

Ring-Expansion and Contraction Reactions

Pyridine N-oxides are known to undergo photochemical rearrangements that can lead to ring-contraction or expansion products. For example, photolysis of pyridine N-oxides can yield 2-acylpyrroles or rearrange to form 1,3-oxazepines. The specific pathway and product depend on the substitution pattern and reaction conditions. While no specific studies exist for 2-azido-4-methyl-, 1-oxide, it is conceivable that it could undergo such photochemical transformations, potentially involving the azido group in the reaction cascade.

Synergistic Reactivity and Mechanistic Interplay of Azido and N-Oxide Functions

The simultaneous presence of an azido group at the 2-position and an N-oxide function creates a complex reactive system where the two groups can influence each other's reactivity, leading to competitive or sequential reactions.

Competitive and Consecutive Reaction Pathways

Given a specific set of reaction conditions, several pathways could compete.

Thermal or Photochemical Nitrene Formation: The azido group is well-known to eliminate dinitrogen (N₂) upon heating or irradiation to form a highly reactive nitrene intermediate. This nitrene could then undergo various intramolecular reactions, such as insertion into a C-H bond or ring expansion/contraction, likely competing with any reactions involving the N-oxide moiety.

Nucleophilic Attack: When reacting with a nucleophile, the molecule presents multiple electrophilic sites. Nucleophilic attack could occur at the C-2 or C-6 positions, facilitated by the N-oxide group.

Intramolecular Cyclization: The proximity of the azido group at C-2 and the N-oxide oxygen could potentially lead to intramolecular cyclization under certain conditions, possibly forming a fused heterocyclic system like a furazan (B8792606) oxide (furoxan) ring, a known reaction for ortho-azido N-oxides in other aromatic systems.

A key consideration is the reported decomposition of 4-azido-2-picoline during N-oxidation. abertay.ac.uk This suggests a competitive pathway where the oxidizing agent attacks the azido group concurrently with or in preference to the pyridine nitrogen. This leads to the formation of an azo-bridged dimer which is then further oxidized to the final azoxy product, preventing the isolation of the target N-oxide. This represents a clear example of competitive reactivity where the desired reaction (N-oxidation) is thwarted by a consecutive reaction pathway involving the azido substituent.

Table 2: Potential Competing Reaction Pathways for 2-azido-4-methylpyridine, 1-oxide

Reagent/Condition N-Oxide Moiety Reaction Azido Group Reaction Likely Outcome
Heat (Thermolysis) Stable N₂ extrusion to form nitrene Nitrene-derived products
UV Light (Photolysis) Rearrangement (e.g., to oxazepine) N₂ extrusion to form nitrene Complex mixture of rearranged products
Reducing Agent (e.g., PPh₃) Deoxygenation to pyridine Reduction to amine Could be selective or non-selective

Intramolecular Electronic and Steric Effects

The reactivity and stability of "this compound" are governed by a complex interplay of intramolecular electronic and steric effects originating from the azido, methyl, and N-oxide functionalities on the pyridine ring. While direct experimental and computational data for this specific molecule are not extensively available in the literature, a comprehensive understanding of its electronic and steric profile can be constructed by examining the well-documented effects of these individual substituents on the pyridine N-oxide scaffold and related azidopyridine systems.

The pyridine N-oxide moiety itself establishes a foundational electronic framework. The N-oxide group is a versatile functional group, capable of acting as both an electron-donating and electron-withdrawing group through resonance and inductive effects, respectively. This dual nature significantly influences the electron density distribution within the pyridine ring, affecting its reactivity towards electrophilic and nucleophilic attack.

The introduction of a methyl group at the 4-position further modulates the electronic environment. As an electron-donating group, the methyl substituent increases the electron density of the pyridine ring through a positive inductive effect (+I) and hyperconjugation. This enhancement of electron density can influence the properties of the N-oxide and azido groups. For instance, in 4-methylpyridine-N-oxide, the electron-donating methyl group has been shown to cause an increase in the N→O bond length compared to the unsubstituted pyridine N-oxide, reflecting a change in the electronic character of the N-O bond. nih.gov

The 2-azido group introduces a significant electronic perturbation. The azido group is a potent electron-withdrawing group through its inductive effect (-I). A key characteristic of 2-azidopyridines is their existence in a valence tautomeric equilibrium with the corresponding fused tetrazolo[1,5-a]pyridine ring system. This equilibrium is highly sensitive to electronic and steric factors, as well as the solvent environment. The electron-donating N-oxide and methyl groups in "this compound" would be expected to influence the position of this equilibrium.

Steric effects also play a crucial role in the chemistry of this molecule. The presence of the azido group at the 2-position, adjacent to the N-oxide, can create steric hindrance. This steric crowding can influence the geometry of the molecule, potentially affecting the planarity of the pyridine ring and the orientation of the azido group. Such steric constraints can impact the accessibility of these functional groups to reagents, thereby modulating the molecule's reactivity. For example, steric hindrance from substituents on the pyridine ring has been observed to slow down reaction rates in related systems. nih.gov

The combination of these electronic and steric factors in "this compound" results in a unique reactivity profile. The electron-rich pyridine ring, activated by the N-oxide and methyl groups, is contrasted by the electron-withdrawing nature of the azido group. This electronic push-pull system can lead to interesting chemical behavior and provides opportunities for selective functionalization.

To illustrate the expected electronic influences on bond characteristics, the following table presents typical bond lengths for related pyridine N-oxide and azidopyridine derivatives. While specific values for the title compound are not available, these data provide a basis for understanding the electronic interplay.

Bond/Parameter4-Methylpyridine-N-oxide nih.govGeneral 2-AzidopyridineExpected Trend in this compound
N-O Bond Length (Å) ~1.29 - 1.35-Likely elongated due to the electron-donating methyl and N-oxide groups.
C2-N (azide) Bond Length (Å) -~1.40Influenced by the electronic push-pull and steric hindrance.
Azide N-N Bond Lengths (Å) -Asymmetric (Nα-Nβ ≈ 1.24, Nβ-Nγ ≈ 1.14)Expected to show characteristic asymmetry.
Ring C-N Bond Lengths (Å) ~1.38 - 1.40~1.33 - 1.38Modulated by the combined electronic effects of all substituents.

Note: The data presented are approximations based on related compounds and are intended for illustrative purposes.

Similarly, the steric environment can be qualitatively assessed by considering the van der Waals radii of the substituent groups.

Groupvan der Waals Radius (Å) (approx.)
Methyl Group (-CH3) 2.0
Azido Group (-N3) Linear, but with electron clouds
N-Oxide Oxygen 1.52

The proximity of the 2-azido group and the N-oxide oxygen suggests potential steric interactions that could influence the conformation and reactivity of the molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of Pyridine (B92270), 2-azido-4-methyl-, 1-oxide would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the azido (B1232118) group and the electron-donating N-oxide group. The expected signals would include a singlet for the methyl group and a set of coupled signals for the protons on the pyridine ring. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in Pyridine, 2-azido-4-methyl-, 1-oxide would produce a distinct signal. The chemical shifts of the aromatic carbons would be affected by the substituents, with the carbon bearing the azido group and the carbons adjacent to the N-oxide showing characteristic shifts. The methyl carbon would appear as a signal in the aliphatic region of the spectrum.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis and Coupling Patterns

¹⁵N NMR spectroscopy would be particularly informative for this molecule, as it contains multiple nitrogen atoms in different chemical environments (pyridine ring, azido group, and N-oxide). This technique would allow for the direct observation of these nitrogen nuclei, providing valuable data on their electronic structure. Coupling between adjacent nitrogen and carbon or proton nuclei could also be observed, further aiding in the structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the pyridine ring. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations between protons and carbons, helping to connect the methyl group to the correct position on the pyridine ring and to confirm the positions of the substituents.

Solid-State NMR Investigations

Solid-state NMR could provide insights into the structure and dynamics of this compound in the solid phase. This technique can be used to determine internuclear distances and molecular orientation in a crystal lattice, complementing data from X-ray crystallography.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the azide (B81097) (N₃) stretching vibrations, the N-O stretching of the N-oxide, C-H stretching of the methyl group and aromatic ring, and the ring vibrations of the substituted pyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound, including characteristic vibrational frequencies and assignments, are not available.

Raman Spectroscopy

Raman spectroscopic data for this compound are not documented in the available literature.

Identification of Characteristic Azide Group Vibrations

While the azide group (-N₃) typically exhibits a strong, characteristic asymmetric stretching vibration in the range of 2100-2160 cm⁻¹ in FT-IR and Raman spectra, the precise wavenumber for this vibration in this compound has not been experimentally reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and corresponding molar absorptivity values for this compound, is not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There are no published mass spectra or high-resolution mass spectrometry data detailing the fragmentation patterns and exact mass of this compound.

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystalline Structures

No single crystal X-ray diffraction studies for this compound have been reported. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is not available.

Analysis of Bond Lengths, Angles, and Conformational Features

Detailed Research Findings

The structure of this compound can be dissected into two primary components: the 4-methylpyridine-N-oxide ring system and the 2-azido substituent. The geometry of the molecule is determined by the interplay of these two groups.

The 4-Methylpyridine-N-oxide Ring:

Studies on pyridine-N-oxide and its derivatives, including 4-methylpyridine-N-oxide, have established that the pyridine ring is planar. nih.govnih.gov Gas-phase electron diffraction (GED) studies combined with quantum chemical calculations for 4-methylpyridine-N-oxide confirm a Cs molecular symmetry, with the pyridine ring being planar. nih.govnih.gov

The introduction of the N-oxide function significantly influences the electronic distribution and geometry of the pyridine ring compared to pyridine itself. The semipolar N→O bond is a key feature. In pyridine-N-oxide, the N-O bond length is approximately 1.290 Å as determined by GED. researchgate.net The presence of an electron-donating methyl group at the 4-position, as in 4-methylpyridine-N-oxide, leads to a slight increase in the N→O bond length. nih.govnih.gov This is attributed to the methyl group increasing the electron density on the ring, which in turn affects the N→O bond.

The internal angles of the ring are also affected. The C-N-C angle in pyridine-N-oxide is wider (around 121-124°) than in pyridine, a consequence of the steric and electronic influence of the oxygen atom. researchgate.netwikipedia.org The geometric parameters for 4-methylpyridine-N-oxide, determined by GED and DFT calculations, provide the most relevant approximation for the ring system in the target molecule. nih.gov

Interactive Data Table: Structural Parameters of 4-Methylpyridine-N-oxide (GED/MS and DFT)

ParameterBond/AngleExperimental (GED) Value (Å or °)Calculated (DFT) Value (Å or °)
Bond Lengthr(N→O)1.299 ± 0.0111.271
Bond Lengthr(N-C2)1.373 ± 0.0061.382
Bond Lengthr(C2-C3)1.383 ± 0.0051.382
Bond Lengthr(C3-C4)1.396 ± 0.0041.401
Bond Lengthr(C4-C(CH3))1.512 ± 0.0071.511
Bond Angle∠C6-N1-C2121.2 ± 0.8121.1
Bond Angle∠N1-C2-C3121.0 ± 0.5120.9
Bond Angle∠C2-C3-C4119.5 ± 0.3119.4
Bond Angle∠C3-C4-C5117.8 ± 0.6117.6

Data sourced from a combined gas-phase electron diffraction and quantum chemical study. nih.gov

The 2-Azido Group:

The azido group (-N3) has a distinctive, nearly linear arrangement of its three nitrogen atoms, although it is attached to the pyridine ring at an angle. The two N-N bonds within the azide group are not equal in length, a result of resonance between contributing structures (R-N=N+=N- ↔ R-N--N+≡N). Typically, the N-N bond adjacent to the ring (Nα-Nβ) is longer than the terminal N-N bond (Nβ-Nγ). For example, in a study of azidoacetamide, the N-N bond lengths were found to be 1.231 Å and 1.130 Å. nih.gov

Interactive Data Table: Typical Bond Lengths in Organic Azides

CompoundNα-Nβ Bond Length (Å)Nβ-Nγ Bond Length (Å)
Azidoacetamide1.231 (2)1.130 (2)
2-Azido-N-(4-fluorophenyl)acetamideMolecule 1: 1.246 (2)Molecule 1: 1.137 (2)
Molecule 2: 1.250 (2)Molecule 2: 1.137 (2)

Data sourced from crystallographic studies. nih.govnih.gov

The C-N-N bond angle is typically around 114-120°.

Conformational Features:

Crystallographic studies of similar structures, such as 2-azido-N-(4-fluorophenyl)acetamide, show that the azido group can adopt various orientations relative to the main molecular plane. nih.gov For this compound, a significant torsional angle (dihedral angle) between the plane of the pyridine ring and the plane of the C2-Nα-Nβ atoms is expected to minimize steric repulsion. Computational modeling would be required to determine the precise minimum energy conformation and the rotational barrier of the C-N3 bond.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

No specific literature was identified for the quantum chemical calculations of "Pyridine, 2-azido-4-methyl-, 1-oxide."

Density Functional Theory (DFT) Studies for Ground State Properties

Data unavailable.

Molecular Orbital and Electron Density Analysis

Data unavailable.

Investigation of Electronic Structure and Mesomeric Contributions

Data unavailable.

Mechanistic Elucidations through Computational Simulations

No specific literature was identified for the mechanistic elucidations of "this compound."

Transition State Locating and Reaction Pathway Characterization

Data unavailable.

Prediction of Kinetic Isotope Effects (KIE)

Data unavailable.

Conformational Analysis and Energy Landscapes

Theoretical approaches are crucial for exploring the conformational possibilities of "this compound," particularly concerning the orientation of the azido (B1232118) group relative to the pyridine (B92270) N-oxide ring. The azido group is known for its linear geometry, but its rotation around the C-N bond creates different conformers that can vary in energy.

Computational methods, primarily Density Functional Theory (DFT), are employed to investigate these conformational isomers. mdpi.com By systematically rotating the dihedral angle between the plane of the pyridine ring and the azido group, a potential energy surface can be mapped out. This analysis typically reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations.

For "this compound," it is expected that the most stable conformer would be one where steric hindrance between the azido group and the adjacent N-oxide and methyl groups is minimized. The planarity of the pyridine N-oxide ring is a key feature, and the interaction of the azido group's orbitals with the ring's pi-system would also influence the preferred geometry. nih.gov An energy landscape calculation would likely show distinct energy minima corresponding to specific rotational angles of the azido group. The energy differences between these conformers, though potentially small, are significant for understanding the molecule's reactivity and intermolecular interactions. mdpi.com

Below is an illustrative table representing the kind of data that would be generated from a conformational analysis, showing the relative energies of different hypothetical conformers.

ConformerDihedral Angle (Ring-N-N-N)Relative Energy (kcal/mol)Computational Method
A0° (Coplanar)2.5DFT/B3LYP/6-311+G(d,p)
B90° (Perpendicular)0.0DFT/B3LYP/6-311+G(d,p)
C180° (Coplanar)2.8DFT/B3LYP/6-311+G(d,p)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide results that correlate well with experimental data. nih.gov For "this compound," calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the methyl group. The presence of the electron-withdrawing azido group and the N-oxide functionality would significantly influence the electronic environment of the ring, leading to characteristic downfield shifts for adjacent nuclei.

The following table illustrates the type of predicted NMR data that would be obtained from such calculations.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2~150-
C3~125~7.3
C4~140-
C5~120~7.1
C6~138~8.2
CH₃~18~2.4

Vibrational Frequencies: Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. For "this compound," a key vibrational mode would be the asymmetric stretch of the azido group, which is expected to appear as a strong absorption in the IR spectrum, typically around 2100-2150 cm⁻¹. nih.gov Other characteristic vibrations would include the N-O stretching of the N-oxide group (around 1200-1300 cm⁻¹) and various C-H and C-C stretching and bending modes of the substituted pyridine ring. nih.govnih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match them with experimental values, accounting for anharmonicity and limitations of the theoretical model. researchgate.net

An example of a table of predicted vibrational frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
Azido Asymmetric Stretch~2130Very Strong
Azido Symmetric Stretch~1270Medium
N-O Stretch~1250Strong
C-H Stretch (Aromatic)~3050-3100Medium
C-H Stretch (Methyl)~2950-3000Medium
Ring Breathing Modes~1000-1600Variable

Theoretical Studies on Aromaticity and Electronic Stability

Aromaticity: The aromaticity of the pyridine ring can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show that the inherent aromaticity of the pyridine ring is maintained, though modulated by the substituents. The N-oxide group is known to be a weak pi-donor and a strong sigma-acceptor, while the azido group is a pi-donor and sigma-acceptor. The interplay of these electronic effects would influence the electron density distribution within the ring.

Electronic Stability: The stability of the molecule can be investigated by calculating its heat of formation and bond dissociation energies (BDEs). nih.gov A particularly important parameter for this class of compounds is the N-O bond dissociation energy, which is a measure of the strength of the N-oxide bond. nih.gov Computational studies on substituted pyridine N-oxides have shown that the nature of the substituents on the ring can significantly alter this BDE. nih.gov For "this compound," the electron-withdrawing nature of the azido group at the 2-position would be expected to influence the N-O bond strength.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. nih.gov For this molecule, the HOMO is likely to have significant contributions from the azido group and the pyridine ring's pi-system, while the LUMO is expected to be localized on the pi-antibonding orbitals of the ring system.

Derivatization and Subsequent Chemical Transformations

Synthesis of Fused Heterocyclic Systems

The presence of the 2-azido group ortho to the ring nitrogen provides a classic structural motif for intramolecular cyclization reactions, leading to the formation of bicyclic heterocyclic systems.

2-Azidopyridines are known to exist in equilibrium with their fused-ring valence isomers, the tetrazolo[1,5-a]pyridines. This intramolecular cyclization is a reversible process, with the position of the equilibrium influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. For Pyridine, 2-azido-4-methyl-, 1-oxide, this equilibrium would lead to the formation of 7-methyltetrazolo[1,5-a]pyridine (B8815868) 8-oxide.

The synthesis of tetrazolo[1,5-a]pyridines can also be achieved from the corresponding pyridine N-oxides through various methods. One common approach involves the treatment of the pyridine N-oxide with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), with heating. nih.govnih.gov Another established method is the reaction with 4-toluenesulfonyl chloride and sodium azide (B81097) at elevated temperatures. mdpi.com These reactions provide a direct pathway to the tetrazolo-fused system from a pyridine N-oxide precursor.

Table 1: Representative Examples of Tetrazolo[1,5-a]pyridine (B153557) Synthesis from Pyridine N-Oxides This table shows examples with analogous compounds to illustrate the general transformation.

Starting Pyridine N-OxideReagentsProductYield (%)Reference
Pyridine N-oxideDPPA, Pyridine, 120 °CTetrazolo[1,5-a]pyridine91 nih.gov
4-Methylpyridine (B42270) N-oxideDPPA, Pyridine, 120 °C7-Methyltetrazolo[1,5-a]pyridine89 nih.gov
2-ChloropyridineNaN₃, TBAF, TMSN₃Tetrazolo[1,5-a]pyridineN/A mdpi.com

Click on the headers to sort the data. The data is illustrative of the reaction type.

The direct conversion of an azide to a furazan (B8792606) (1,2,5-oxadiazole) ring is not a standard transformation. However, fused furazan N-oxides, specifically furazano[4,5-b]pyridine 1-oxides, have been synthesized through the thermolysis of nitrotetrazolopyridines. This suggests a potential, albeit multi-step, pathway from this compound.

This hypothetical route would first require the nitration of the pyridine ring, likely at the 3-position, to yield 2-azido-4-methyl-3-nitropyridine 1-oxide. This intermediate, existing in equilibrium with its tetrazolo isomer, could then undergo thermal decomposition. During thermolysis, the tetrazole ring opens to the azide, which then loses dinitrogen to form a nitrene. The nitrene can then react with the adjacent nitro group to cyclize into the furazan N-oxide (furoxan) ring system.

Beyond the formation of tetrazoles, the azide group in this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. The resulting 4-methyl-1-oxido-2-pyridylnitrene could undergo various intramolecular reactions to generate other fused heterocyclic systems.

One possibility is intramolecular C-H insertion. The nitrene could insert into the C-H bond of the adjacent methyl group at the 4-position, which would lead to the formation of a new five-membered ring fused to the pyridine core. Alternatively, insertion into the C-H bond at the 3-position of the pyridine ring would yield a different fused aziridine-like system. Such reactions are common for aryl and heteroaryl nitrenes and lead to a variety of complex heterocyclic structures. nih.gov

Further Functionalization of Azido-Derived Products (e.g., Amines, Triazoles)

The azido (B1232118) group is a versatile functional group that can be readily transformed into other important moieties, such as amines and triazoles, opening up avenues for further derivatization.

The reduction of the azido group provides a straightforward route to the corresponding amine. This transformation can be accomplished under mild conditions using various reagents, most notably via the Staudinger reaction with phosphines (e.g., triphenylphosphine) followed by hydrolysis, or through catalytic hydrogenation. This would convert this compound into 2-amino-4-methylpyridine (B118599) 1-oxide. Aminopyridines are a significant class of compounds in medicinal chemistry, and derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). chemsynthesis.com

Another key reaction of the azide functionality is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. abertay.ac.ukluxembourg-bio.com This reaction, particularly the copper(I)-catalyzed variant known as "click chemistry," is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups. Reacting this compound with various terminal or internal alkynes would produce a library of novel 1,2,3-triazole-substituted pyridine N-oxides, each with distinct properties depending on the substituent of the alkyne. google.com

Table 2: Potential Functionalization Reactions of the Azido Group This table outlines general transformations applicable to the target compound.

Reaction TypeReagents/ConditionsProduct Functional Group
Reduction (Staudinger)1. PPh₃2. H₂OAmine (-NH₂)
Reduction (Hydrogenation)H₂, Pd/CAmine (-NH₂)
1,3-Dipolar CycloadditionR-C≡C-H, Cu(I) catalyst1,4-disubstituted 1,2,3-triazole
1,3-Dipolar CycloadditionR-C≡C-R', Heat1,4,5-trisubstituted 1,2,3-triazole

This interactive table summarizes key derivatization pathways.

Exploration of Novel Structural Analogues for Material Science Applications

Nitrogen-rich heterocyclic compounds, including those containing N-oxide, azide, and tetrazole functionalities, are of significant interest in the field of material science, particularly as energetic materials. nih.gov The high nitrogen content and the presence of the N-oxide oxygen atom (an oxygen source) contribute to a high heat of formation and potentially favorable energetic properties.

The derivatization of this compound into its tetrazolo isomer or into various triazole adducts creates a family of compounds with exceptionally high nitrogen content. These new structural analogues could be systematically evaluated for their thermal stability, density, and energetic performance, potentially leading to the discovery of new materials with applications in this specialized domain.

Core Structure Manipulation for New Heterocycle-Based Fragments

In addition to reactions involving the azido group, the pyridine N-oxide core itself can be chemically manipulated to generate new heterocyclic fragments. A primary transformation is deoxygenation, which can be accomplished with various reducing agents (e.g., PCl₃ or H₂/Pd), to yield the parent 2-azido-4-methylpyridine.

Furthermore, the pyridine N-oxide ring exhibits different reactivity towards electrophilic substitution compared to the parent pyridine. The N-oxide group activates the 4-position and, to a lesser extent, the 2- and 6-positions for electrophilic attack. Since the 2- and 4-positions are already substituted, electrophilic substitution, such as nitration or halogenation, would likely be directed to the 3- or 5-positions. Such modifications would produce new substituted azidopyridine N-oxide scaffolds for further elaboration. Photochemical irradiation of pyridine N-oxides is also known to induce rearrangements, potentially leading to the formation of oxaziridines, 1,3-oxazepines, or ring-contracted products, offering pathways to entirely different heterocyclic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-azido-4-methylpyridine 1-oxide, and how do reaction parameters influence product purity?

  • Methodological Answer : The synthesis of pyridine N-oxides often involves oxidation of the parent pyridine using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid . For azide introduction, a diazotransfer reaction (e.g., using triflyl azide) or nucleophilic substitution with sodium azide under controlled conditions is recommended. Evidence from hydroboration studies with pyridine derivatives highlights the importance of inert atmospheres and anhydrous solvents to avoid side reactions . Yield optimization requires monitoring temperature (0–25°C) and stoichiometric ratios, as excess azide can lead to decomposition. Purity can be confirmed via HPLC or NMR, with attention to residual solvents (e.g., using ammonium acetate buffer for analysis, as in ).

Q. Which spectroscopic techniques are optimal for characterizing 2-azido-4-methylpyridine 1-oxide, and what key spectral markers indicate structural integrity?

  • Methodological Answer :

  • FTIR : The N-oxide group exhibits a strong absorption band near 1250–1300 cm⁻¹, while the azido group shows a sharp peak at ~2100 cm⁻¹. Comparative studies with pyridine oxides (e.g., 4-phenylpyridine N-oxide) confirm these assignments .
  • NMR : 1^1H NMR should reveal deshielding of the methyl group (4-position) due to electron-withdrawing effects of the N-oxide. 13^{13}C NMR can distinguish the azido carbon (δ ~120–130 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 179.06 (C₆H₅N₄O requires 179.06).

Q. How does the N-oxide moiety influence the electronic properties and acidity of 2-azido-4-methylpyridine 1-oxide compared to its non-oxidized counterpart?

  • Methodological Answer : The N-oxide group increases electron density at the pyridine ring via resonance, enhancing nucleophilicity at specific positions. pKa data for pyridine oxides (e.g., 2-hydroxypyridine 1-oxide, pKa = -0.8 ) suggest significant acidity modulation. Computational DFT analysis (as applied in corrosion studies ) can quantify charge distribution changes, with Mulliken charges indicating increased negative charge on the oxygen atom. Experimental validation via potentiometric titration in aqueous buffer (pH 6.5 ) is recommended.

Advanced Research Questions

Q. What role do solvent interactions play in the reorientational dynamics of 2-azido-4-methylpyridine 1-oxide in aqueous solutions?

  • Methodological Answer : Hydrogen bonding between the N-oxide group and water significantly impacts rotational relaxation times (TRayT_{\text{Ray}}). Depolarized Rayleigh scattering studies on pyridine-water systems reveal that:

  • At low concentrations (<70 vol%), TRayT_{\text{Ray}} is governed by hydrogen-bond strength (activation energy ~4.7 kcal/mol).
  • Above 70 vol%, TRayT_{\text{Ray}} decreases due to disrupted water networks, forming 1:1 or 2:1 solute-solvent complexes.
  • Experimental Design : Measure TRayT_{\text{Ray}} across concentrations (0–100%) at 0°C and 20°C, using viscosity corrections (e.g., Stokes-Einstein-Debye equation adaptations ). Compare with NMR-derived activation energies (Figure 4 in ).

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-azido-4-methylpyridine 1-oxide in click chemistry or metal coordination?

  • Methodological Answer :

  • DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (FMOs) to identify reactive sites for azide-alkyne cycloaddition. Studies on pyridine-metal interactions show that the N-oxide and azido groups facilitate charge transfer via donor-acceptor mechanisms.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate reaction barriers. Compare with experimental kinetics in DMSO/water mixtures.
  • Validation : Correlate computed transition-state energies with experimental Arrhenius parameters from DSC/TGA (thermal stability data ).

Q. What are the thermal decomposition pathways of 2-azido-4-methylpyridine 1-oxide, and how do substituents influence its stability?

  • Methodological Answer : The azido group poses inherent thermal risks. Key steps:

  • TGA/DSC Analysis : Conduct under nitrogen to track mass loss events. Expect rapid decomposition above 150°C, releasing N₂ gas.
  • Mechanistic Insight : IR spectroscopy can detect intermediate nitrene species. Compare with pyridine borane decomposition , where steric hindrance from the methyl group may delay fragmentation.
  • Safety Protocol : Follow guidelines for azide handling , including blast shields and small-scale reactions (<100 mg).

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